molecular formula C26H34BN3O5 B13711967 3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester

3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester

Katalognummer: B13711967
Molekulargewicht: 479.4 g/mol
InChI-Schlüssel: UQRVHJXYXFFZSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31811610 is a chemical compound with the molecular formula C26H34N3O5B. It is categorized under high-end chemicals, specifically organic synthesis building blocks, heterocyclic compounds, and boronic acids and their esters . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of MFCD31811610 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD31811610 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

MFCD31811610 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of MFCD31811610 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to MFCD31811610 include other boronic acids and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

MFCD31811610 is unique due to its specific combination of a heterocyclic core and boronic acid functionality. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C26H34BN3O5

Molekulargewicht

479.4 g/mol

IUPAC-Name

[2-(6-oxo-2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl acetate

InChI

InChI=1S/C26H34BN3O5/c1-17(31)33-16-19-20(27-34-25(2,3)26(4,5)35-27)11-12-28-23(19)30-14-13-29-21-10-8-6-7-9-18(21)15-22(29)24(30)32/h11-12,15H,6-10,13-14,16H2,1-5H3

InChI-Schlüssel

UQRVHJXYXFFZSH-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCN4C5=C(CCCCC5)C=C4C3=O)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.